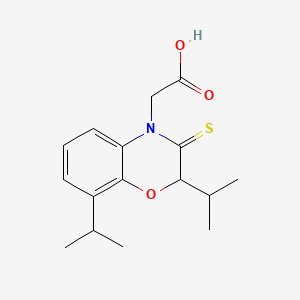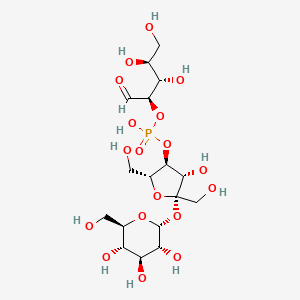
Agrocinopine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agrocinopine is an Opine phosphorylated sugar synthesized by crown gall tumors & utilized as nutrient source by bacteria responsible for infection.
Wissenschaftliche Forschungsanwendungen
Structure and Synthesis
Agrocinopine A, identified in plant crown gall tumors, is a unique non-nitrogenous opine composed of sucrose and L-arabinose linked by a phosphodiester bond (Ryder, Tate, & Jones, 1984). Its chemical synthesis, as demonstrated by Lindberg and Norberg (1988), involved the condensation of arabinose 2-H-phosphonate with a protected sucrose derivative, highlighting its complex chemistry and potential for laboratory synthesis (Lindberg & Norberg, 1988).
Biological Functions and Interactions
Agrocinopine A is secreted by crown gall cells and is actively taken up by specific Agrobacterium strains, indicating its role in microbe-plant interactions (Messens, Lenaerts, Van Montagu, & Hedges, 1985). The acc operon in Agrobacterium tumefaciens, as identified by Kim and Farrand (1997), encodes for the transport and utilization of agrocinopines A and B, along with susceptibility to the antibiotic agrocin 84 (Kim & Farrand, 1997). This suggests agrocinopines' crucial role in bacterial metabolism and antibiotic response.
Agricultural Implications
The synthesis of agrocinopine A in transgenic tobacco, as studied by Tanaka et al. (2021), affected the rhizosphere microbial community, demonstrating the potential agricultural implications of manipulating agrocinopine levels in plants (Tanaka et al., 2021).
Additional Insights
Further research includes the characterization of the agrocinopine-agrocin 84 locus on the Ti plasmid in Agrobacterium tumefaciens, as examined by Hayman and Farrand (1988), which provides deeper insight into the genetic basis for agrocinopine catabolism and antibiotic sensitivity (Hayman & Farrand, 1988).
Eigenschaften
CAS-Nummer |
77193-02-3 |
|---|---|
Produktname |
Agrocinopine |
Molekularformel |
C17H31O18P |
Molekulargewicht |
554.4 g/mol |
IUPAC-Name |
[(2R,3S,4S,5S)-4-hydroxy-2,5-bis(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] [(2R,3S,4S)-3,4,5-trihydroxy-1-oxopentan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C17H31O18P/c18-1-6(23)10(24)8(3-20)34-36(29,30)35-14-9(4-21)32-17(5-22,15(14)28)33-16-13(27)12(26)11(25)7(2-19)31-16/h3,6-16,18-19,21-28H,1-2,4-5H2,(H,29,30)/t6-,7+,8-,9+,10-,11+,12-,13+,14+,15-,16+,17-/m0/s1 |
InChI-Schlüssel |
MQDWDXNPTQNPOZ-HKJCQTGWSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O[C@@H](C=O)[C@H]([C@H](CO)O)O)O)CO)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)OP(=O)(O)OC(C=O)C(C(CO)O)O)O)CO)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)OP(=O)(O)OC(C=O)C(C(CO)O)O)O)CO)O)O)O)O |
Aussehen |
Solid powder |
Andere CAS-Nummern |
81617-83-6 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Agrocinopine; Agrocinopine A; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



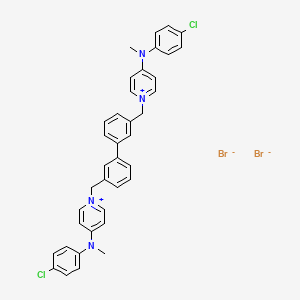
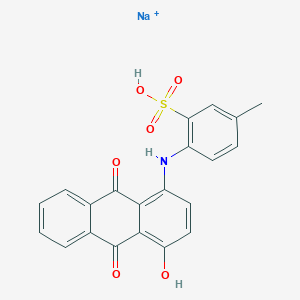
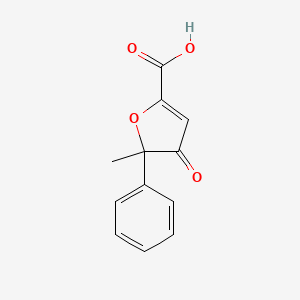
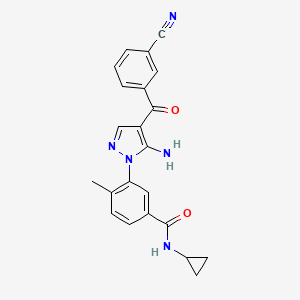
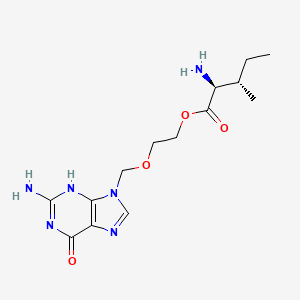
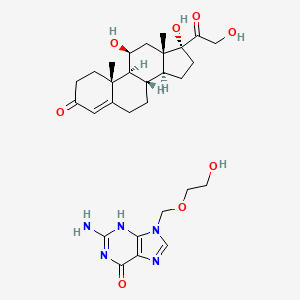
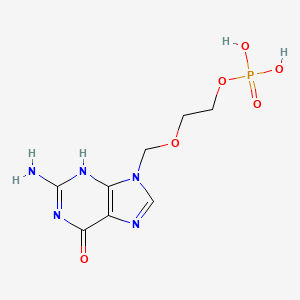
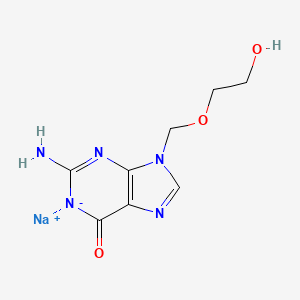
![(2S)-N-[(2R,4S,7R)-7-acetamido-4-[[(2S)-3-(4-acetamidophenyl)-2-aminopropanoyl]-[(2S)-2-[[(2R)-3-(4-acetamidophenyl)-2-aminopropanoyl]amino]-4-methylpentanoyl]carbamoyl]-2-amino-1-(4-chlorophenyl)-8-naphthalen-2-yl-3,6-dioxooctan-4-yl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]-N-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxamide](/img/structure/B1665008.png)
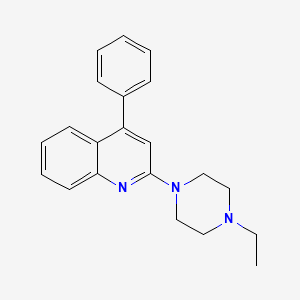
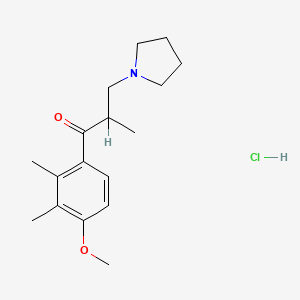
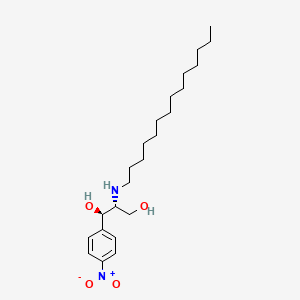
![5-[[4-[2-Hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1665016.png)
